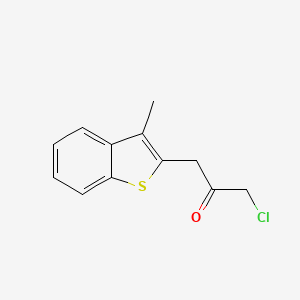
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-one moiety attached to the benzothiophene core
Méthodes De Préparation
The synthesis of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-methylbenzothiophene, which can be obtained through the cyclization of appropriate precursors.
Chlorination: The benzothiophene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ketone Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can undergo several types of chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Condensation Reactions: The ketone group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of benzothiophene derivatives with biological systems, including their potential as antimicrobial or anticancer agents.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
The molecular targets and pathways involved vary based on the compound’s specific use and the biological context.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one can be compared with other benzothiophene derivatives:
1-Chloro-3-(benzothiophen-2-yl)propan-2-one: Lacks the methyl group, which may influence its reactivity and biological activity.
3-Methyl-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the ketone, leading to different chemical properties and applications.
2-Amino-3-methylbenzothiophene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
851547-73-4 |
|---|---|
Formule moléculaire |
C12H11ClOS |
Poids moléculaire |
238.73 g/mol |
Nom IUPAC |
1-chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C12H11ClOS/c1-8-10-4-2-3-5-11(10)15-12(8)6-9(14)7-13/h2-5H,6-7H2,1H3 |
Clé InChI |
GTZVDHQKQISOQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


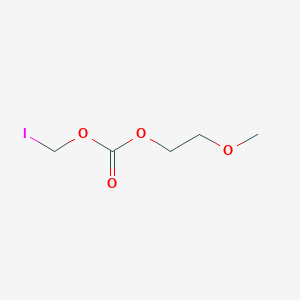
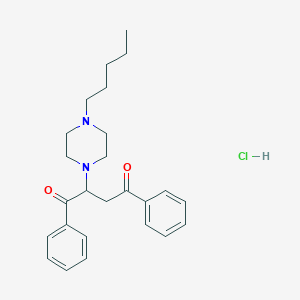
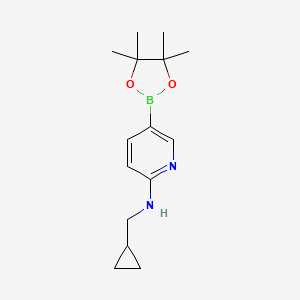
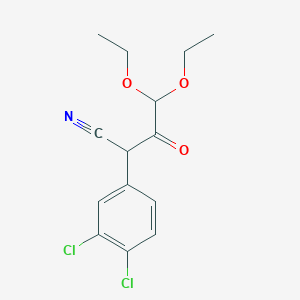
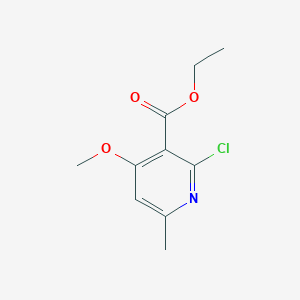


![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
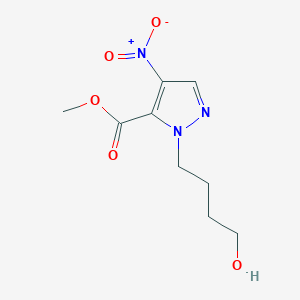
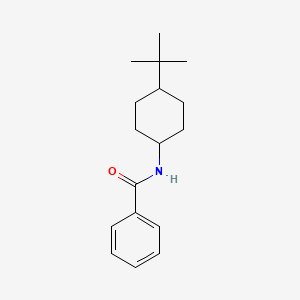

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
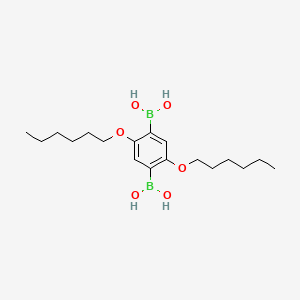
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
